Cas no 396074-99-0 ((5-Chloro-2-fluorophenyl)hydrazine)

(5-Chloro-2-fluorophenyl)hydrazine Chemical and Physical Properties
Names and Identifiers
-
- (5-Chloro-2-fluorophenyl)hydrazine
- HYDRAZINE,(5-CHLORO-2-FLUOROPHENYL)-
- CS-0268845
- (5-Chloro-2-fluoro-phenyl)-hydrazine
- AMY42456
- EN300-271021
- 1-(5-chloro-2-fluorophenyl)hydrazine
- BDLYNYOFMXOFDE-UHFFFAOYSA-N
- SCHEMBL1337289
- AKOS009157696
- 2-fluoro-5-chlorophenylhydrazine
- DTXSID60378676
- 396074-99-0
- A51221
- SB76431
- DB-069843
-
- MDL: MFCD11617229
- Inchi: InChI=1S/C6H6ClFN2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2
- InChI Key: BDLYNYOFMXOFDE-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1Cl)NN)F
Computed Properties
- Exact Mass: 160.0203541g/mol
- Monoisotopic Mass: 160.0203541g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38Ų
- XLogP3: 1.9
(5-Chloro-2-fluorophenyl)hydrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1339515-1g |
(5-Chloro-2-fluorophenyl)hydrazine |
396074-99-0 | 95+% | 1g |
¥1116.00 | 2024-05-15 | |
Enamine | EN300-271021-0.25g |
(5-chloro-2-fluorophenyl)hydrazine |
396074-99-0 | 0.25g |
$57.0 | 2023-09-11 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04129-5g |
(5-chloro-2-fluorophenyl)hydrazine |
396074-99-0 | 95% | 5g |
$1460 | 2023-09-07 | |
Alichem | A250000391-1g |
5-Chloro-2-fluorophenylhydrazine |
396074-99-0 | 98% | 1g |
$1836.65 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1339515-5g |
(5-Chloro-2-fluorophenyl)hydrazine |
396074-99-0 | 95+% | 5g |
¥3326.00 | 2024-05-15 | |
Enamine | EN300-271021-10.0g |
(5-chloro-2-fluorophenyl)hydrazine |
396074-99-0 | 10.0g |
$341.0 | 2023-02-28 | ||
eNovation Chemicals LLC | Y0996203-5g |
(5-Chloro-2-fluorophenyl)hydrazine |
396074-99-0 | 95% | 5g |
$1650 | 2024-08-02 | |
Enamine | EN300-271021-0.1g |
(5-chloro-2-fluorophenyl)hydrazine |
396074-99-0 | 0.1g |
$55.0 | 2023-09-11 | ||
Enamine | EN300-271021-1g |
(5-chloro-2-fluorophenyl)hydrazine |
396074-99-0 | 1g |
$62.0 | 2023-09-11 | ||
Crysdot LLC | CD12075529-1g |
(5-Chloro-2-fluorophenyl)hydrazine |
396074-99-0 | 95+% | 1g |
$475 | 2024-07-24 |
(5-Chloro-2-fluorophenyl)hydrazine Related Literature
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J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
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Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
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4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
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Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
Additional information on (5-Chloro-2-fluorophenyl)hydrazine
Introduction to (5-Chloro-2-fluorophenyl)hydrazine (CAS No 396074-99-0)
(5-Chloro-2-fluorophenyl)hydrazine, also known by its CAS registry number 396074-99-0, is a versatile organic compound with significant applications in various fields of chemistry and pharmacology. This compound, characterized by its unique structure featuring a hydrazine group attached to a chloro-fluorophenyl ring, has garnered attention due to its potential in drug discovery, catalytic processes, and material science. Recent advancements in synthetic methodologies and its utilization in bioactive molecules have further highlighted its importance in contemporary research.
The molecular structure of (5-Chloro-2-fluorophenyl)hydrazine comprises a benzene ring substituted with chlorine at the 5-position and fluorine at the 2-position, with a hydrazine (-NHNH2) group attached at the para position relative to the chlorine atom. This substitution pattern imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various chemical transformations. The presence of halogens (chlorine and fluorine) introduces electron-withdrawing effects, which can influence reactivity in both organic and biochemical contexts.
Recent studies have explored the synthesis of (5-Chloro-2-fluorophenyl)hydrazine through diverse routes, including nucleophilic aromatic substitution and reductive amination. These methods have been optimized to enhance yield and purity, ensuring that the compound is readily available for research and industrial applications. The compound's stability under various reaction conditions has also been a focal point of investigation, particularly in contexts where it serves as an intermediate in more complex molecules.
In terms of applications, (5-Chloro-2-fluorophenyl)hydrazine has found utility as a building block in medicinal chemistry. Its ability to participate in condensation reactions, such as those forming hydrazone derivatives, has made it valuable in the design of bioactive compounds targeting various therapeutic areas. For instance, recent research has highlighted its role in the development of potential anticancer agents, where the hydrazone moiety contributes to interactions with biological targets such as protein kinases or nucleic acids.
Beyond pharmacology, this compound has also been employed as a catalyst or catalyst precursor in certain chemical reactions. Its nitrogen-rich structure lends itself well to coordination chemistry, where it can act as a ligand or facilitate metal-catalyzed processes. Recent advancements in asymmetric catalysis have seen (5-Chloro-2-fluorophenyl)hydrazine being utilized to enhance enantioselectivity in key transformations, underscoring its versatility across different chemical disciplines.
The environmental impact and safety profile of (5-Chloro-2-fluorophenyl)hydrazine have also been subjects of scrutiny. While it is not classified as a hazardous substance under typical conditions, proper handling procedures are recommended due to its chemical reactivity. Ongoing research aims to develop greener synthesis routes and evaluate its biodegradability to ensure sustainable practices in its production and use.
In conclusion, (5-Chloro-2-fluorophenyl)hydrazine (CAS No 396074-99-0) stands as a pivotal molecule in modern chemical research. Its unique structure, coupled with advancements in synthetic methods and application domains, positions it as an essential component in drug discovery, catalysis, and materials development. As research continues to uncover new facets of its potential, this compound is poised to play an increasingly significant role across diverse scientific landscapes.
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